5-Chloro-2-methylpyrazolo[1,5-a]quinazoline
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Overview
Description
5-Chloro-2-methylpyrazolo[1,5-a]quinazoline: is a heterocyclic compound with the molecular formula C11H8ClN3 and a molecular weight of 217.65 g/mol . This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinazoline ring, with a chlorine atom at the 5-position and a methyl group at the 2-position .
Preparation Methods
The synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence can be employed to form the pyrazolo[1,5-a]quinazoline core . This method involves the formation of two rings and three new bonds in a single step from readily available acyclic starting materials . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-Chloro-2-methylpyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.
Cyclization Reactions: The pyrazolo[1,5-a]quinazoline core can be further modified through cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-methylpyrazolo[1,5-a]quinazoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-Chloro-2-methylpyrazolo[1,5-a]quinazoline can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific substituents and overall properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-methylpyrazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-7-6-10-13-11(12)8-4-2-3-5-9(8)15(10)14-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFCCQKLBWWJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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